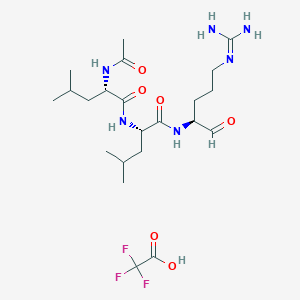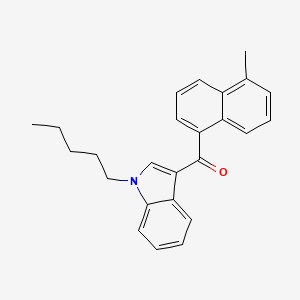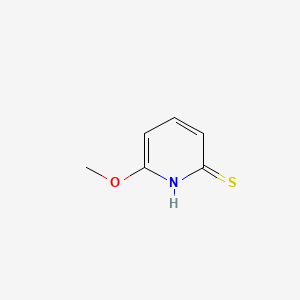
Leupeptin trifluoroacetate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is widely used in biochemical research due to its ability to inhibit enzymes such as plasmin, trypsin, papain, calpain, and cathepsin B . This compound is particularly valuable in studies involving protein degradation and protease activity.
Méthodes De Préparation
Leupeptin trifluoroacetate salt can be synthesized through various routes. One common method involves the chemical synthesis of the peptide sequence Acetyl-Leu-Leu-Arg-al, followed by its conversion to the trifluoroacetate salt. The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support . The final product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥90% .
Analyse Des Réactions Chimiques
Leupeptin trifluoroacetate salt undergoes several types of chemical reactions, primarily involving its peptide bonds and functional groups. Some of the common reactions include:
Applications De Recherche Scientifique
Leupeptin trifluoroacetate salt has a wide range of applications in scientific research:
Biochemistry: It is used as a protease inhibitor to study protein degradation and protease activity in various biological samples
Cell Biology: The compound is employed to protect proteins from degradation during cell lysis and extraction procedures.
Neuroscience: It is used to investigate the role of proteases in neurodegenerative diseases and other neurological conditions.
Mécanisme D'action
Leupeptin trifluoroacetate salt exerts its effects by inhibiting serine and cysteine proteases. It binds to the active site of these enzymes, preventing them from cleaving their substrate proteins . This inhibition is crucial for studying the role of proteases in various biological processes and diseases. The compound’s effective concentration ranges from 10 to 100 µM .
Comparaison Avec Des Composés Similaires
Leupeptin trifluoroacetate salt is unique in its ability to inhibit a broad range of proteases. Similar compounds include:
Aprotinin: A protease inhibitor that primarily inhibits serine proteases such as trypsin and chymotrypsin.
Pepstatin A: An inhibitor of aspartic proteases, including pepsin and cathepsin D.
E-64: A specific inhibitor of cysteine proteases, such as papain and cathepsin B.
Compared to these inhibitors, this compound offers a broader spectrum of protease inhibition, making it a versatile tool in biochemical and medical research .
Propriétés
Numéro CAS |
147385-61-3 |
|---|---|
Formule moléculaire |
C22H39F3N6O6 |
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H38N6O4.C2HF3O2/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;3-2(4,5)1(6)7/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H,6,7) |
Clé InChI |
WUHGBZVQELGOMH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![D-VALINE, 3-METHYL-N-[(PHENYLMETHOXY)CARBONYL]-, METHYL ESTER](/img/new.no-structure.jpg)
![3-(1H-Benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B588680.png)

![2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride](/img/structure/B588682.png)



![Imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B588694.png)
![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B588697.png)

